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Introduction and Mechanism of Action

The SARS-CoV-2 virus enters human cells by binding its Spike (S) glycoprotein to the Angiotensin-
Converting Enzyme 2 (ACE2) receptor on the host cell surface. The receptor binding domain (RBD)
within the S1 subunit mediates this attachment, which is a critical initial step for infection. ACE2 is a type I
transmembrane glycoprotein expressed in numerous tissues, including the respiratory tract, heart, kidney, and
intestines. Research indicates that Azelastine hydrochloride, a histamine H1-receptor antagonist commonly
used in nasal sprays for allergic rhinitis, binds to ACE2. This binding is believed to inhibit the entry of
SARS-CoV-2 into cells, positioning Azelastine as a promising candidate for drug repurposing against

COVID-19 [1] [2] [3]. The diagram below illustrates this proposed mechanism of action.
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Figure 1. Proposed Antiviral Mechanism of Azelastine.
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Key Experimental Findings and Quantitative Data

Experimental data from multiple studies confirm Azelastine's affinity for ACE2 and its efficacy in inhibiting

viral entry. The table below summarizes key quantitative findings.

Table 1: Summary of Key Experimental Data for Azelastine [2] [3] [4]

Result
. Key Outcome (Mean * .
Assay Type Experimental Model Interpretation
Measured SD or as

stated)
Surface Recombinant ACE2 Equilibrium (2.58 = High affinity
Plasmon protein Dissociation 0.48) x 10"  binding to ACE2.
Resonance Constant (Kp) M
(SPR)
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Result
. Key Outcome (Mean * .
Assay Type Experimental Model Interpretation
Measured SD or as
stated)
Pseudovirus ACEZ2-overexpressing Half-Maximal 3.834 uM Potent inhibition of
Infection Assay HEK293T (ACE2h) cells  Effective viral entry.
Concentration
(ECs0)
Cell Viability Vero EG6 cells / ACE2h Half-Maximal >100 uM High safety margin
Assay cells Cytotoxic (Therapeutic Index
(Cytotoxicity) Concentration >26).
(CCs0)
Clinical Trial SARS-CoV-2 positive Viral Load p = 0.007 Significant
(Viral Load) patients (0.1% Nasal Reduction vs. reduction in human
Spray) Placebo patients.
In Vitro Infection  Vero cells ECgg against 2.2-6.5 Inhibition of
Assay (hTMPRSS2/ACE?2) SARS-CoV-2 Y authentic virus
(B.1.177) infection.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

This protocol determines the real-time binding kinetics and affinity between Azelastine and the ACE2

receptor.

¢ Principle: Measures changes in the refractive index on a biosensor chip surface when a ligand
(ACE2) interacts with an analyte (Azelastine).
e Materials:
o SPRinstrument (e.g., OpenSPR)
o NTA sensor chip
o Recombinant human ACE2 protein with a 6x-His tag
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o Azelastine hydrochloride (TargetMol)

o Running buffer: HBS-EP (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant
P20, pH 7.4)

o Regeneration solution: 200 mM imidazole, 40 mM NiClz

e Procedure [2] [5]:

o Chip Preparation: Prime the sensor surface and charge the NTA chip with Ni2* by injecting the
regeneration solution.

o Ligand Immobilization: Dilute His-tagged ACE2 protein to 20 pg/mL in running buffer. Inject
over the chip surface at a flow rate of 20 uL/min for capture.

o Analyte Binding: Prepare a series of Azelastine concentrations in running buffer. Inject the
solutions over the ACE2-immobilized chip at a flow rate of 20 pL/min after the baseline has
stabilized.

o Regeneration: Regenerate the chip surface between analyte injections using a pulse of
regeneration solution to remove bound Azelastine.

o Data Analysis: Fit the resulting sensorgrams (wavelength shift vs. time) using a 1:1 binding
model in analysis software (e.g., TraceDrawer) to calculate the dissociation constant (Kp).

Cell-Based SARS-CoV-2 Spike Pseudovirus Entry Assay

This protocol assesses the functional ability of Azelastine to inhibit the cellular entry of a SARS-CoV-2

pseudovirus.

¢ Principle: A replication-incompetent pseudovirus, bearing the SARS-CoV-2 Spike protein, infects
cells expressing ACE2. Inhibition of entry is measured via a reporter gene.
e Materials:
o ACE2-overexpressing HEK293T (ACE2h) cells
o SARS-CoV-2 Spike pseudovirus (e.g., PSC001 from Sino Biological)
o Dulbecco's Modification of Eagle's Medium (DMEM) with 10% FBS
o Azelastine hydrochloride
o Cell Counting Kit-8 (CCK-8) or similar
o Luciferase assay system
e Procedure [2]:
o Cell Seeding: Seed ACE2h cells in a 96-well plate and incubate overnight until 70-80%
confluent.
o Drug Pre-treatment: Prepare serial dilutions of Azelastine in culture medium. Pre-treat cells
with the drug for a specified period (e.g., 1 hour).
o Virus Infection: Incubate the pseudovirus with the drug-treated cells. Include untreated
infected cells as a positive control and uninfected cells as a negative control.
o Incubation: Culture the cells for an appropriate period (e.g., 48-72 hours).

© 2026 Smolecule. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8144927/
https://pubmed.ncbi.nlm.nih.gov/34052578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8144927/
https://www.smolecule.com/products/s542534?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

o Viability Check: Assess cell viability using the CCK-8 assay to rule out cytotoxicity.

o Readout: Measure the luciferase activity or other reporter signal. The signal intensity correlates
with the success of viral entry.

o Data Analysis: Calculate the percentage inhibition relative to the positive control and
determine the ECgg using non-linear regression analysis.

Molecular Docking to Predict Binding Interactions

This computational protocol predicts the binding mode and molecular interactions between Azelastine and
the ACE2 receptor.

¢ Principle: Simulates how the Azelastine molecule (ligand) fits into the 3D structure of the ACE2
receptor (protein) at an atomic level.
e Materials:

o Molecular docking software (e.g., SYBYL-X 2.0, AutoDock Vina)

o Protein Data Bank (PDB) file of ACE2 in complex with SARS-CoV-2 Spike RBD (e.g., PDB ID:
6LZG)

o 3D chemical structure file of Azelastine (e.g., SDF format from PubChem)

e Procedure [2] [5]:

o Protein Preparation: Download the crystal structure 6LZG. Remove water molecules, co-
crystallized ligands, and add hydrogen atoms. Assign charges (e.g., AMBER7 FF99) and
perform energy minimization.

o Ligand Preparation: Obtain the 3D structure of Azelastine. Assign Gasteiger-Huckel charges
and perform energy minimization.

o Define Binding Site: The binding site is typically defined as the region on ACE2 that interacts
with the Spike RBD, particularly around the critical residue Lys353.

o Run Docking: Execute the docking simulation to generate multiple potential binding poses.

o Analysis: Analyze the top-ranking poses for favorable interactions, such as hydrogen bonds
(e.g., with Lys353 of ACEZ2), hydrophobic contacts, and ionic interactions. The workflow for this
protocol is summarized below.

© 2026 Smolecule. All rights reserved. 5/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8144927/
https://pubmed.ncbi.nlm.nih.gov/34052578/
https://www.smolecule.com/products/s542534?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

1. Prepare Protein Structure
(PDB: 6LZG)
Remove water, add H, minimize

:

2. Prepare Ligand Structure
(Azelastine 3D)
Assign charges, minimize

3. Define Binding Site
(e.g., around ACE2 Lys353)
[4. Execute Docking Simulation]

5. Analyze Binding Poses
(H-bonds, hydrophobic contacts)

Figure 2. Workflow for Molecular Docking Analysis.
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Discussion and Conclusion

The collective evidence from biophysical, computational, and cellular assays strongly supports the
conclusion that Azelastine binds with high affinity to the ACE2 receptor and functionally inhibits SARS-
CoV-2 entry into cells. The translation of this effect into a significant reduction of viral load in a clinical
trial using a commercially available nasal spray formulation is particularly promising [4]. The high

therapeutic index (CCsy >100 pM vs. ECs ~3.8 nM) indicates a wide safety margin for the antiviral effect

[2] [3].

Azelastine's dual action as an antihistamine and a potential antiviral agent, coupled with its established safety

profile and availability as a nasal spray, makes it an excellent candidate for topical pre-exposure or early
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post-exposure prophylaxis against SARS-CoV-2. Further clinical studies are warranted to fully establish its

efficacy in larger populations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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